5-Amino-2-methylbenzoic acid
Overview
Description
5-Amino-2-methylbenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 5-amino-2-methylbenzoic acid, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple benzoic acid derivatives. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation . These methods suggest that the synthesis of 5-amino-2-methylbenzoic acid could also be achieved through a sequence of functional group transformations starting from a simple benzoic acid derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-amino-2-nitrobenzoic acid shows that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds . Similarly, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was determined, revealing hydrogen bonding interactions that stabilize the crystal structure . These findings suggest that 5-amino-2-methylbenzoic acid could also exhibit interesting hydrogen bonding patterns in its solid-state structure.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is often explored through their participation in various reactions. For example, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes involves cleavage of a carbon-nitrogen bond under acidic conditions . This indicates that the amino group in 5-amino-2-methylbenzoic acid could also be reactive under certain conditions, potentially undergoing similar hydrolytic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies and molecular geometry of 2-amino-5-bromobenzoic acid methyl ester were calculated using density functional theory (DFT), and the formation of hydrogen bonds was investigated using natural bond orbital (NBO) calculations . These studies provide a basis for predicting the properties of 5-amino-2-methylbenzoic acid, such as its vibrational spectra, molecular geometry, and potential for hydrogen bonding.
Scientific Research Applications
Synthesis of Chemical Compounds
5-Amino-2-methylbenzoic acid is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Chloranthraniliprole, a significant agricultural chemical (Zheng Jian-hong, 2012). It also plays a role in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs (Cao Sheng-li, 2004).
Development of Pharmaceuticals
5-Amino-2-methylbenzoic acid is used in pharmaceutical research, particularly in the development of novel drug compounds. It has been used in the synthesis and anti-tumor activity research of a series of 3-amidebenzamide derivatives (B. Li, 2014).
Spectroscopic Characterization and DFT Calculations
In spectroscopy and theoretical chemistry, 5-Amino-2-methylbenzoic acid is utilized in studies like the synthesis and spectroscopic characterization of novel Schiff bases, which are beneficial for understanding molecular structures and properties (Emel Ermiş, 2018).
Solubility and Solvent Effects Studies
Understanding the solubility of 5-Amino-2-methylbenzoic acid in different solvents is crucial for its purification and application in various chemical processes (A. Zhu et al., 2019).
Safety And Hazards
5-Amino-2-methylbenzoic acid may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
5-amino-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVZWAWYKMFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438815 | |
Record name | 5-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylbenzoic acid | |
CAS RN |
2840-04-2 | |
Record name | 5-Amino-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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